6-Hydroxypyrimidine-4-carboxylic acid

Catalog No.
S857314
CAS No.
6299-87-2
M.F
C5H4N2O3
M. Wt
140.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxypyrimidine-4-carboxylic acid

CAS Number

6299-87-2

Product Name

6-Hydroxypyrimidine-4-carboxylic acid

IUPAC Name

6-oxo-1H-pyrimidine-4-carboxylic acid

Molecular Formula

C5H4N2O3

Molecular Weight

140.1 g/mol

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)

InChI Key

QYGHXDAYBIFGKI-UHFFFAOYSA-N

SMILES

C1=C(N=CNC1=O)C(=O)O

Canonical SMILES

C1=C(N=CNC1=O)C(=O)O

The exact mass of the compound 6-Hydroxypyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) is an asymmetric, highly functionalized pyrimidine building block characterized by a carboxylic acid at the 4-position and a hydroxyl (or tautomeric oxo) group at the 6-position. In industrial and advanced laboratory procurement, it is primarily sourced as a regioselective precursor for cross-coupling intermediates, specifically for the high-yield synthesis of 6-chloropyrimidine-4-carboxylic acid. Unlike symmetrically substituted pyrimidines, its distinct N,O-donor site arrangement makes it a valuable asymmetric ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, its favorable pKa (approximately 2.77) and solid-state stability allow it to function as a non-corrosive organic acid in specialized formulation environments[1].

Procurement teams and process chemists often attempt to substitute 6-hydroxypyrimidine-4-carboxylic acid with orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid) due to the latter's lower cost and widespread availability as a generic building block. However, this substitution introduces critical process failures. Orotic acid possesses two hydroxyl/oxo groups (at C2 and C6), which leads to poor regioselectivity during halogenation, typically yielding mixtures of 2,6-dichlorinated derivatives that require intensive, low-yielding chromatographic separation. Additionally, orotic acid exhibits exceptionally poor solubility in both aqueous and organic media, severely limiting batch concentration. In contrast, 6-hydroxypyrimidine-4-carboxylic acid offers a single, cleanly reactive site at the 6-position, enabling direct, quantitative conversion to mono-chlorinated intermediates without downstream purification bottlenecks .

Regioselective Halogenation Yield and Atom Economy

When synthesizing halogenated pyrimidine intermediates for cross-coupling, regioselectivity is paramount. 6-Hydroxypyrimidine-4-carboxylic acid achieves near-quantitative yields (95-100%) of 6-chloropyrimidine-4-carboxylic acid when reacted with oxalyl chloride or POCl3 . In contrast, attempting to mono-chlorinate orotic acid yields a complex mixture dominated by 2,6-dichloropyrimidine derivatives, drastically reducing the yield of the desired mono-functionalized product and necessitating costly separation.

Evidence DimensionMono-chlorination yield and regioselectivity
Target Compound Data~95-100% yield of 6-chloro derivative (single reactive site)
Comparator Or BaselineOrotic acid (yields predominantly 2,6-dichloro mixtures)
Quantified DifferenceNear-quantitative mono-chlorination vs. complex mixture requiring chromatography
ConditionsReaction with oxalyl chloride/DMF or POCl3 at 75°C - reflux

Eliminates the need for costly chromatographic separation, making it the only viable choice for scalable, high-yield synthesis of 6-substituted pyrimidine APIs.

Aqueous Solubility for High-Concentration Batch Processing

Solubility directly dictates the maximum achievable concentration in batch reactors. 6-Hydroxypyrimidine-4-carboxylic acid exhibits moderate to high solubility (predicted up to 47-73 mg/mL depending on pH and exact conditions) . The standard comparator, orotic acid, is notoriously insoluble in water (approx. 1.8 mg/mL at 20°C) and most organic solvents, forcing process chemists to run reactions at high dilution.

Evidence DimensionAqueous solubility
Target Compound DataUp to 47-73 mg/mL (predicted/modeled)
Comparator Or BaselineOrotic acid (~1.8 mg/mL at 20°C)
Quantified DifferenceGreater than 25-fold increase in aqueous solubility
ConditionsStandard aqueous conditions (20°C)

Higher solubility allows for significantly higher molar concentrations in batch reactors, increasing volumetric productivity and reducing solvent waste during scale-up.

Asymmetric Coordination for Magnetic MOFs

In the design of magnetic coordination polymers, ligand symmetry dictates network topology. 6-Hydroxypyrimidine-4-carboxylic acid acts as an asymmetric N,O-donor, successfully bridging Co(II) and Mn(II) ions to form 1D metal-pyrimidine chains that exhibit distinct spin-canting behavior below 3.5 K [1]. Symmetrical comparators like pyrimidine-4,6-dicarboxylic acid cannot induce this specific asymmetric bridging geometry.

Evidence DimensionMagnetic coupling and network topology
Target Compound DataForms 1D chains with spin-canting behavior (<3.5 K)
Comparator Or BaselineSymmetrical pyrimidine dicarboxylic acids (form symmetrical grids without canting)
Quantified DifferenceEnables asymmetric N,O-bridging required for targeted low-temperature magnetic ordering
ConditionsIn-situ hydrothermal reaction with Co(II)/Mn(II) ions

Essential for materials scientists procuring ligands specifically to engineer low-nuclearity magnetic MOFs or spin-canted coordination networks.

Formulation Safety and Equipment Non-Corrosiveness

When used as an acidifier or antibacterial agent in bulk formulations, the physical state and corrosiveness of the acid are critical. 6-Hydroxypyrimidine-4-carboxylic acid provides stable, solid-state acidification (pKa ~2.77) that retains the antibacterial efficacy of formic acid derivatives without the severe vapor irritation and corrosiveness . Formic acid, the industrial baseline, rapidly degrades stainless steel processing equipment.

Evidence DimensionHandling safety and equipment corrosiveness
Target Compound DataSolid organic acid (pKa 2.77), non-volatile, non-corrosive to standard steel
Comparator Or BaselineFormic acid (highly volatile, severely corrosive liquid)
Quantified DifferenceEliminates vapor-phase corrosion and handling hazards while maintaining acidification
ConditionsBulk feed and aquaculture formulation environments

Reduces capital expenditure on corrosion-resistant reactor linings and improves worker safety in large-scale agricultural formulations.

Scale-Up of 6-Chloropyrimidine-4-carboxylic Acid Intermediates

This compound is the exact right choice for bulk conversion via oxalyl chloride or POCl3. Because it lacks the second hydroxyl group found in orotic acid, it serves as the primary, high-yield pipeline for synthesizing mono-chlorinated pyrimidines, which are subsequently used in Suzuki or Negishi cross-coupling reactions for API manufacturing .

Synthesis of GPR84 Agonists and Cdc25B Inhibitors

In medicinal chemistry, researchers procure this compound when they require a precise 6-substituted pyrimidine scaffold. It is utilized to synthesize lipid-mimetic GPR84 agonists and quinone-based Cdc25B inhibitors, where the specific substitution pattern is required to maintain critical hydrogen-bonding interactions in the target enzyme's catalytic pocket [1].

Engineering of Magnetic Coordination Polymers

Materials scientists require this specific asymmetric N,O-donor ligand to construct 1D Co(II) or Mn(II) chains. The unique structural geometry of the 4-carboxylic and 6-hydroxyl groups drives targeted spin-canting and antiferromagnetic properties that cannot be achieved with symmetrical pyrimidine ligands [2].

Non-Corrosive Antibacterial Formulations

Agricultural and aquaculture formulators specify this compound when they need the antimicrobial and acidifying efficacy of a short-chain organic acid derivative, but must avoid the severe equipment degradation and worker safety hazards associated with handling liquid formic acid at scale .

XLogP3

-1

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6299-87-2

Dates

Last modified: 08-16-2023

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